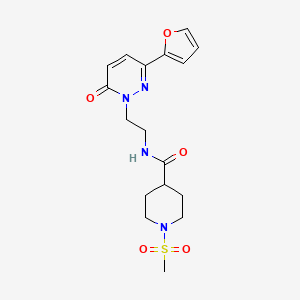

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex chemical compound that includes various functional groups such as a furan ring, a pyridazinone moiety, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide generally involves multi-step organic synthesis. The process begins with the preparation of key intermediates:

Formation of the Furan-2-yl Intermediate:

Pyridazinone Formation: : The furan derivative undergoes further functionalization to introduce the pyridazinone moiety. This can be achieved via cyclization reactions involving hydrazine derivatives and diketones.

Piperidine Introduction: : The methylsulfonylpiperidine is attached through amide bond formation. This involves reacting the pyridazinone intermediate with piperidine-4-carboxylic acid and employing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

On an industrial scale, the production involves optimized reaction conditions with a focus on yield and purity. Catalysts and high-throughput synthesis techniques may be employed to streamline the process and reduce cost.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide undergoes several chemical reactions:

Oxidation: : Introduction of oxygen atoms using oxidizing agents.

Reduction: : Removal of oxygen atoms or addition of hydrogen atoms using reducing agents.

Substitution: : Replacement of functional groups with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: : Halogenation reactions using reagents like N-bromosuccinimide (NBS).

Major Products Formed

Depending on the reaction conditions, the compound can yield various derivatives with modifications on the furan, pyridazinone, or piperidine rings.

Aplicaciones Científicas De Investigación

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has versatile applications:

Chemistry: : Used as an intermediate in complex organic synthesis.

Biology: : Studied for its interactions with biological macromolecules.

Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.

Industry: : Utilized in the production of novel materials and catalysts.

Mecanismo De Acción

The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets:

Molecular Targets: : Enzymes, receptors, or nucleic acids.

Pathways Involved: : Can modulate signaling pathways by inhibiting or activating target proteins, leading to altered cellular responses.

Comparación Con Compuestos Similares

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide stands out due to its unique structure, which combines multiple pharmacophores.

List of Similar Compounds

N-(2-(3-(Furan-2-yl)pyridin-2-yl)ethyl)piperidine-4-carboxamide

3-(Furan-2-yl)-N-(2-(pyridin-2-yl)ethyl)pyridazin-1(6H)-one

1-(Methylsulfonyl)-N-(2-(3-(furan-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide

Each of these compounds shares structural similarities but differs in functional groups or ring systems, leading to varied biological and chemical properties.

Hope this hits the mark! If there's any specific section you'd like more depth on, just say so.

Actividad Biológica

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O4S, with a molecular weight of approximately 349.4 g/mol. The compound features a piperidine ring, a furan moiety, and a pyridazine structure, which contribute to its diverse biological activities.

Research indicates that the compound may act as an inhibitor of various biological pathways. For instance, it has been evaluated for its ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. The mechanism involves binding to specific sites on the inflammasome, thereby preventing the release of pro-inflammatory cytokines such as IL-1β .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- NLRP3 Inhibition Study : A study conducted on human macrophages demonstrated that the compound significantly inhibited IL-1β release at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Antibacterial Efficacy : In vitro testing revealed that the compound exhibited notable antibacterial activity against Salmonella Typhi, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges .

- Enzyme Activity Assessment : The compound was tested for its ability to inhibit AChE, showing a competitive inhibition pattern. This suggests its potential application in treating conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain .

Propiedades

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S/c1-27(24,25)20-9-6-13(7-10-20)17(23)18-8-11-21-16(22)5-4-14(19-21)15-3-2-12-26-15/h2-5,12-13H,6-11H2,1H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZWWCIQKVYPEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.